4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride
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Overview
Description
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C22H27NO It is known for its unique structure, which includes an ethoxy group, diethylamine, and diphenyl groups attached to a butynyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, diethylamine, and diphenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy and diethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N,N-diethyl-4,4-diphenyl-2-butyn-1-amine: A closely related compound with similar structural features.
N,N-diethyl-4,4-diphenylbut-2-yn-1-amine: Lacks the ethoxy group but shares the core structure.
4-ethoxy-N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine: Similar but with different alkyl groups on the nitrogen atom.
Uniqueness
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-18-22(24-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7-12,14-17H,4-6,19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZONMKRYZOTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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